叔丁基5-(羟甲基)-1,4-二氮杂环戊烷-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

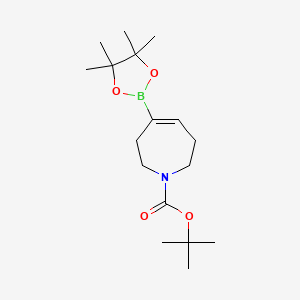

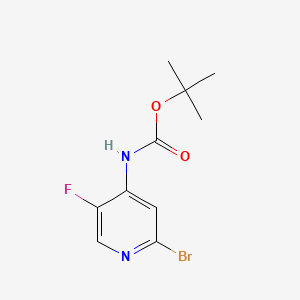

“Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate” appears to be a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a tert-butyl group, a carboxylate ester group, and a hydroxymethyl group attached to the diazepane ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring, followed by the introduction of the tert-butyl, carboxylate ester, and hydroxymethyl groups. However, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The diazepane ring in the compound provides a rigid, three-dimensional structure. The tert-butyl group is a bulky group that could influence the compound’s reactivity and interactions with other molecules. The carboxylate ester group could participate in various reactions, and the hydroxymethyl group could potentially be a site for further functionalization of the molecule.Chemical Reactions Analysis

The compound contains several functional groups that could participate in chemical reactions. The carboxylate ester group could undergo hydrolysis, transesterification, or other reactions typical for esters. The hydroxymethyl group could potentially be oxidized, or it could participate in substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its precise molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule.科学研究应用

合成和化学性质

- 叔丁基5-(羟甲基)-1,4-二氮杂环戊烷-1-甲酸酯是多种化合物合成中的关键中间体。一个值得注意的应用是它在Rho激酶抑制剂K-115的关键中间体(S)-叔丁基3-甲基-1,4-二氮杂环戊烷-1-甲酸酯的实际合成中所起的作用,该中间体是通过分子内福山-光延环化实现的 (Gomi 等人,2012)。

在成像和放射性标记中的应用

- 该化合物已用于成像放射性配体的合成。例如,[123I]叔丁基8-碘-5,6-二氢-5-甲基-6-氧代-4H-咪唑并[1,5-a][1,4]苯并二氮杂卓-3-甲酸酯(一种对苯二氮卓不敏感苯二氮杂卓受体的强亲和力和选择性放射性配体)是由叔丁基8-溴-5,6-二氢-5-甲基-6-氧代-4H-咪唑并[1,5-a][1,4]苯并二氮杂卓-3-甲酸酯合成的 (He 等人,1994)。

在杂环化学中的用途

- 在杂环化学中,它已被用于合成饱和稠合杂环。例如,用三氟乙酸处理叔丁基3-(3-叠氮丙基)-4-氧代哌啶-1-甲酸酯会诱导分子内施密特反应,形成叔丁基5-氧代-2,3,4,5,7,8,9,9a-八氢-1H-吡咯并[1,2-a][1,4]-二氮杂卓-2-甲酸酯 (Moskalenko 和 Boev,2014)。

结构分析和表征

- 已经研究了该化合物的结构和物理性质,以了解其在化学反应中的行为。例如,叔丁基5-(羟甲基)-2-(1-甲基乙基)-3-氧代哌嗪-1-甲酸酯的六元环采用扭曲的半椅式构型,如晶体学分析中所观察到的 (Kolter 等人,1996)。

安全和危害

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

未来方向

The study of this compound could potentially contribute to various fields, depending on its properties and biological activity. It could be of interest in medicinal chemistry, materials science, or other areas of research. Further studies would be needed to explore its potential applications.

Please note that this is a general analysis based on the structure of the compound and common reactions of its functional groups. For a detailed and accurate analysis, specific studies and literature on “Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate” would be needed.

属性

IUPAC Name |

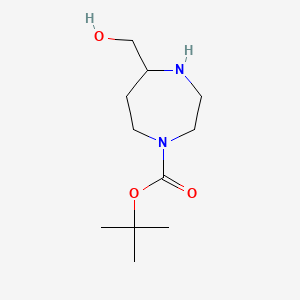

tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-9(8-14)12-5-7-13/h9,12,14H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFVJWLSDNHZJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(NCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

CAS RN |

1369494-20-1 |

Source

|

| Record name | tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)

![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)